molecular formula C19H23NO4S B4301982 ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate

ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate

Cat. No. B4301982
M. Wt: 361.5 g/mol
InChI Key: PAOUBLUWLMNKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate, also known as EMPSAP, is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

Ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate works by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce intraocular pressure in the eyes, making it a potential treatment for glaucoma. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for various inflammatory conditions.

Advantages and Limitations for Lab Experiments

Ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate. One potential area of research is the development of more potent and selective inhibitors of carbonic anhydrase. Another area of research is the investigation of the potential applications of ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate in the treatment of various inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate and its potential applications in various scientific fields.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate has been shown to have potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. It has been used as a tool to study the mechanism of action of various enzymes and receptors in the body.

properties

IUPAC Name

ethyl 3-(4-methylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-4-24-19(21)13-18(16-9-5-14(2)6-10-16)20-25(22,23)17-11-7-15(3)8-12-17/h5-12,18,20H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOUBLUWLMNKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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